molecular formula C24H20N2O4 B12128969 N-(4,5-diphenyl-1,3-oxazol-2-yl)-3,5-dimethoxybenzamide

N-(4,5-diphenyl-1,3-oxazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B12128969
M. Wt: 400.4 g/mol
InChI Key: CCBNQKADENDQLT-UHFFFAOYSA-N
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Description

N-(4,5-diphenyl-1,3-oxazol-2-yl)-3,5-dimethoxybenzamide is a synthetic organic compound characterized by its complex structure, which includes an oxazole ring substituted with diphenyl groups and a benzamide moiety with methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenyl-1,3-oxazol-2-yl)-3,5-dimethoxybenzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. The reaction is often carried out under acidic or basic conditions to facilitate ring closure.

    Substitution with Diphenyl Groups:

    Attachment of the Benzamide Moiety: The final step involves coupling the oxazole derivative with 3,5-dimethoxybenzoic acid or its derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the benzamide moiety, potentially leading to ring opening or amine formation.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4,5-diphenyl-1,3-oxazol-2-yl)-3,5-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery programs due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-oxazol-2-yl)-3,5-dimethoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and benzamide moiety can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5-diphenyl-1,3-oxazol-2-yl)-N-phenylamine: Similar structure but with a phenylamine group instead of a benzamide moiety.

    4,5-diphenyl-2-oxazolecarboxylic acid: Contains an oxazole ring with diphenyl groups and a carboxylic acid functional group.

    3,5-dimethoxybenzamide: Lacks the oxazole ring but shares the benzamide moiety with methoxy substituents.

Uniqueness

N-(4,5-diphenyl-1,3-oxazol-2-yl)-3,5-dimethoxybenzamide is unique due to the combination of its oxazole ring with diphenyl groups and the benzamide moiety with methoxy substituents. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

N-(4,5-diphenyl-1,3-oxazol-2-yl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C24H20N2O4/c1-28-19-13-18(14-20(15-19)29-2)23(27)26-24-25-21(16-9-5-3-6-10-16)22(30-24)17-11-7-4-8-12-17/h3-15H,1-2H3,(H,25,26,27)

InChI Key

CCBNQKADENDQLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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